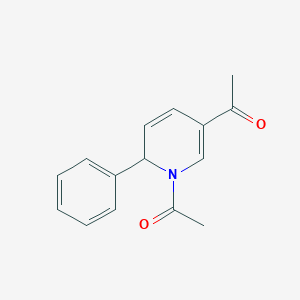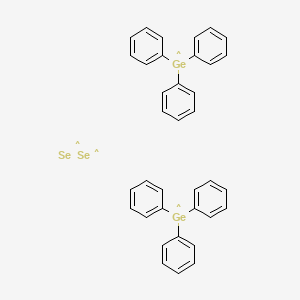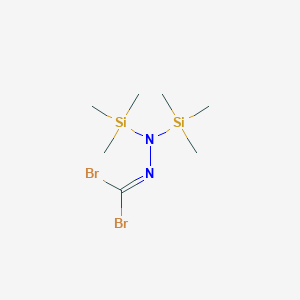![molecular formula C25H52N2O3 B14583063 N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide CAS No. 61467-55-8](/img/structure/B14583063.png)
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide is a complex organic compound with the molecular formula C25H52N2O3. It is characterized by the presence of a long aliphatic chain and a bis(2-hydroxyethyl)amino group, making it a versatile molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide typically involves the reaction of 16-methylheptadecanoic acid with N,N-bis(2-hydroxyethyl)propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly employed for the reduction of the amide group.
Substitution: Alkyl halides can be used in the presence of a base like sodium hydride (NaH) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying properties.
Wirkmechanismus
The mechanism of action of N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide involves its interaction with lipid bilayers in cell membranes. The compound’s amphiphilic structure allows it to integrate into the membrane, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{3-[Bis(2-hydroxyethyl)amino]propyl}hexadecanamide
- N-{3-[Bis(2-hydroxyethyl)amino]propyl}octadecanamide
Uniqueness
N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide is unique due to its specific aliphatic chain length and the presence of a methyl group at the 16th position. This structural variation can influence its physical properties, such as melting point and solubility, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
61467-55-8 |
|---|---|
Molekularformel |
C25H52N2O3 |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
N-[3-[bis(2-hydroxyethyl)amino]propyl]-16-methylheptadecanamide |
InChI |
InChI=1S/C25H52N2O3/c1-24(2)16-13-11-9-7-5-3-4-6-8-10-12-14-17-25(30)26-18-15-19-27(20-22-28)21-23-29/h24,28-29H,3-23H2,1-2H3,(H,26,30) |
InChI-Schlüssel |
USCVSYMANSCYAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)NCCCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




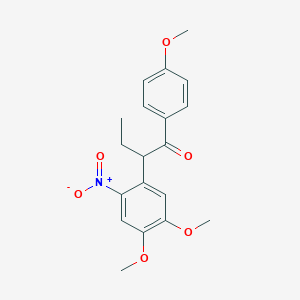
![2,2'-[Oxybis(methyleneoxy)]dinaphthalene](/img/structure/B14583005.png)

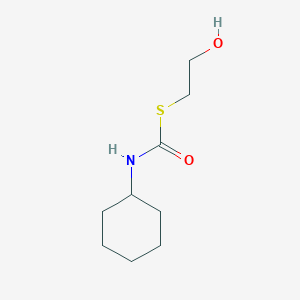
![Formamide, N-[5-[(phenylmethyl)thio]-3H-1,2,4-dithiazol-3-ylidene]-](/img/structure/B14583023.png)
![Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate](/img/structure/B14583027.png)
![3-Methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14583032.png)
![Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane](/img/structure/B14583035.png)

